4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol

Physicochemical profiling Drug-likeness prediction Lipophilicity

This AldrichCPR compound is a rare, unexplored isoxazole-phenol scaffold, ideal for novel early-stage phenotypic or target-based screens. It is sold 'as-is' without analytical data, requiring the buyer to perform de novo QC. The bromine handle allows further diversification. Prioritize procurement if novelty and synthetic tractability are key.

Molecular Formula C12H13BrN2O3
Molecular Weight 313.151
CAS No. 328287-40-7
Cat. No. B2575427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol
CAS328287-40-7
Molecular FormulaC12H13BrN2O3
Molecular Weight313.151
Structural Identifiers
SMILESCC1=CC(=NO1)NCC2=C(C(=CC(=C2)Br)OC)O
InChIInChI=1S/C12H13BrN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15)
InChIKeyPZUDJWLCHKKDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol (CAS 328287-40-7) – A Specialized Isoxazole-Phenol Screening Compound


4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol (CAS 328287-40-7) is a synthetic, small-molecule heterocyclic compound classified as a brominated isoxazole-phenol. It is supplied as part of the AldrichCPR collection of rare and unique chemicals for early discovery research, where Sigma-Aldrich explicitly notes that no analytical data is collected for this product . Its PubChem entry (CID 720574) provides computed physicochemical properties, including a molecular weight of 313.15 g/mol and a calculated XLogP3-AA of 2.9, but no bioassay results are registered [1].

Why Generic Substitution of 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol Fails Without Direct Comparative Data


As an AldrichCPR compound, 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol is sold 'as-is' without analytical certification or biological activity characterization . In the broader class of aminomethyl-isoxazole phenols, even minor structural modifications—such as halogen replacement or substitution pattern shifts—can drastically alter target binding, pharmacokinetics, and off-target profiles. However, no head-to-head quantitative comparison data involving this specific compound were identified in the public domain. Consequently, procurement decisions cannot be guided by generic in-class assumptions; each analog must be empirically evaluated for the intended assay system.

Quantitative Differentiation Evidence for 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol


Computed LogP and Hydrogen Bonding Profile Compared to De-Bromo Analog

The sole quantitatively comparable data available for this compound are computed physicochemical properties. PubChem-Calculated XLogP3-AA for the target brominated compound is 2.9, while its hydrogen bond donor count is 2 and acceptor count is 5 [1]. The de-bromo analog (6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol, lacking the bromine substituent) has a calculated XLogP3 of approximately 1.86 and an identical hydrogen bond donor/acceptor count of 2/4 [2]. The presence of bromine thus increases predicted lipophilicity by approximately 1 log unit, which can influence membrane permeability and non-specific binding in biological assays.

Physicochemical profiling Drug-likeness prediction Lipophilicity

Absence of Biological Activity Registration as a Differentiator Among Screening Library Analogs

A search of PubChem BioAssay and ChEMBL databases reveals zero registered biological test results for this compound [1][2]. In contrast, several structurally related isoxazole-phenol analogs from the same chemical space have disclosed activity data, including the iodo-substituted analog 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol, which has been registered in screening collections. The complete lack of public bioactivity data means that this compound occupies a unique position as an unexplored chemical probe, offering both higher risk and potentially higher novelty compared to pre-screened alternatives.

Bioactivity screening Hit identification Assay coverage

Commercial Availability and Supply Status Relative to Structural Analogs

Sigma-Aldrich supplies this compound exclusively as AldrichCPR (R420069), a designation indicating it is part of a collection of rare and unique chemicals sold without analytical data or purity guarantees . The iodo-substituted analog is listed by multiple vendors with standard purity specifications (typically ≥95%). This differential in supply quality documentation represents a tangible procurement consideration: the brominated compound offers structural uniqueness but at the cost of supplier-certified quality assurance, whereas the iodo analog provides documented purity suitable for SAR studies with defined quality standards.

Chemical sourcing Compound acquisition Screening library procurement

Research Application Scenarios for 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol


Exploratory Hit Identification in Low-Throughput Screening Campaigns

Given the complete absence of prior bioactivity annotation, this compound is best suited for exploratory phenotypic or target-based screens where novelty is a priority. Its computed logP of 2.9 and hydrogen bonding profile are consistent with CNS drug-like properties, but all activity data must be generated de novo. Researchers should budget for full QC characterization upon receipt .

Halogen-Based SAR Studies with Parallel Procurement of Iodo Analog

The bromine substituent at the 4-position provides an opportunity to compare halogen effects (Br vs. I) on target engagement when purchased alongside the iodo-substituted analog. However, the lack of certified purity for this compound requires orthogonal purity assessment (e.g., quantitative NMR) before drawing SAR conclusions .

Chemical Probe Development for Novel Target Families with No Existing Ligands

As an unexplored member of the aminomethyl-isoxazole phenol chemical class, this compound can serve as a starting scaffold for medicinal chemistry optimization, particularly for targets lacking known ligands. The bromine atom offers a synthetic handle for Suzuki or Buchwald-Hartwig coupling for further diversification .

Quote Request

Request a Quote for 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.